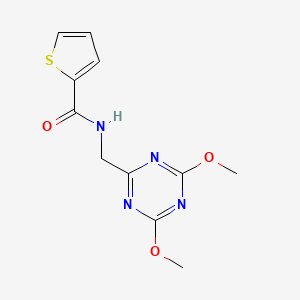

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

CAS No.: 2034356-46-0

Cat. No.: VC5052095

Molecular Formula: C11H12N4O3S

Molecular Weight: 280.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034356-46-0 |

|---|---|

| Molecular Formula | C11H12N4O3S |

| Molecular Weight | 280.3 |

| IUPAC Name | N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C11H12N4O3S/c1-17-10-13-8(14-11(15-10)18-2)6-12-9(16)7-4-3-5-19-7/h3-5H,6H2,1-2H3,(H,12,16) |

| Standard InChI Key | IMFPZXUDEBRSER-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)OC |

Introduction

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound belonging to the class of triazine derivatives. These compounds are widely studied for their diverse applications in medicinal chemistry, particularly as intermediates in drug development. This article explores the chemical structure, synthesis pathways, potential applications, and biological activities of this compound.

Synthesis Pathway

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves:

-

Formation of Triazine Core: The triazine group is synthesized via nucleophilic substitution reactions using cyanuric chloride and methanol under controlled conditions.

-

Thiophene Derivative Preparation: Thiophene derivatives are functionalized to introduce carboxylic acid groups.

-

Coupling Reaction: The triazine core is coupled with a thiophene derivative using amide bond-forming reactions, often facilitated by coupling agents like EDC or DCC.

This synthetic route ensures high yields with minimal side reactions.

Anticancer Potential

The electron-deficient triazine moiety can interact with nucleophilic sites in cancer cells, potentially inhibiting DNA replication or inducing apoptosis. Studies on related compounds have shown promising cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

Drug Design Applications

The compound’s dual aromatic systems (thiophene and triazine) make it a candidate for molecular docking studies targeting enzymes like kinases or proteases involved in disease pathways.

Analytical Characterization

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirms the structure by identifying chemical shifts of functional groups |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns |

| Infrared (IR) Spectroscopy | Identifies characteristic functional group vibrations |

These techniques ensure the purity and structural integrity of the synthesized compound.

Limitations and Future Directions

While N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide shows promise in various fields:

-

Its biological activity needs further validation through in vitro and in vivo studies.

-

Toxicological profiles must be established to assess safety for pharmaceutical use.

-

Optimization of synthetic routes could improve scalability for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume